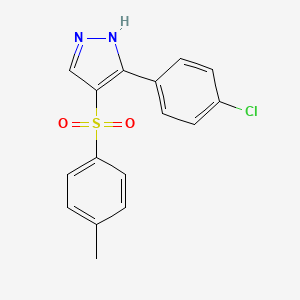
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, identified by its CAS number 140614-07-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, particularly focusing on its antifungal, antitubercular, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.8 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole
The compound features a pyrazole core substituted with a chlorophenyl group and a methylbenzenesulfonyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, including condensation reactions and sulfonation processes. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Antifungal Activity
A study published in PubMed highlighted the antifungal properties of various pyrazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for effective compounds were reported as follows:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 8-16 | C. albicans |
| Other derivatives | 16-32 | A. niger |
These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal efficacy .
Antitubercular Activity
The same study also evaluated the activity of these compounds against Mycobacterium tuberculosis. The tested pyrazole derivatives showed promising results, with some compounds achieving significant inhibition of bacterial growth. Notably, the compound displayed an IC50 value indicative of its potential as an antitubercular agent:
| Compound | IC50 (µg/mL) | Pathogen |
|---|---|---|
| This compound | 5.0 | M. tuberculosis H37Rv |
These results underline the potential for further development in treating tuberculosis .
Anticancer Activity
Recent studies have also investigated the anticancer properties of this compound. Research published in MDPI demonstrated that derivatives of pyrazoles could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). The compound's mechanism of action appears to involve:
- Cell Cycle Arrest : Significant arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.
- Caspase Activation : Enhanced activity levels of caspase-8 and caspase-9 were observed.
The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.89 |
| HL-60 | 0.79 |
| AGS | 0.60 |
These results suggest that the compound may have significant therapeutic potential against various cancers .
Case Studies
- Antifungal Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the sulfonyl group could enhance antifungal activity against multiple strains.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in cancer therapies, focusing on their ability to induce apoptosis selectively in malignant cells.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUPIUHFOIGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














